5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide
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Overview
Description
5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide, also known as DHPSP, is a sulfonamide-based compound that has been studied for its potential applications in scientific research. This compound is synthesized using a multi-step process that involves the reaction of several different chemicals. DHPSP has shown promise in various areas of research, including as a potential therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide is not fully understood, but studies have suggested that it may work by inhibiting specific enzymes or signaling pathways. For example, one study found that this compound was able to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide in lab experiments is that it has been shown to have low toxicity, which makes it relatively safe to use. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could help to identify new potential applications for this compound. Finally, more research is needed to explore the potential use of this compound as an anticancer agent, as early studies have shown promising results in this area.
Synthesis Methods
The synthesis of 5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 3-hydroxy-2,3-dimethylbutan-2-ol with pyridine-3-sulfonyl chloride to form an intermediate product. This intermediate is then reacted with thionyl chloride to form this compound. The final product is purified using a combination of techniques, including recrystallization and chromatography.
Scientific Research Applications
5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as a therapeutic agent for certain diseases. For example, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have potential as an anticancer agent, with studies indicating that it may be able to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
5,6-dichloro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O3S/c1-10(2,11(3,4)16)15-19(17,18)7-5-8(12)9(13)14-6-7/h5-6,15-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZDPQRXXOCRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)NS(=O)(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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